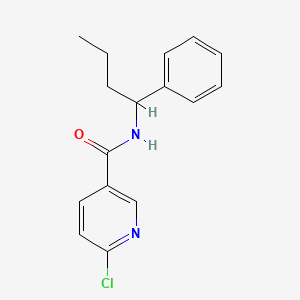
6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide, also known as ABT-594, is a synthetic compound that has been extensively studied for its potential use in the treatment of chronic pain. This compound has been shown to have a unique mechanism of action, which makes it a promising candidate for the development of new pain medications.
Mechanism of Action
6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide acts as a potent agonist of the α4β2 nicotinic acetylcholine receptor (nAChR). This receptor is involved in the modulation of pain signals in the central nervous system. Activation of this receptor by 6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide leads to the release of several neurotransmitters, including dopamine, serotonin, and noradrenaline, which modulate pain signals and produce analgesia.
Biochemical and Physiological Effects:
6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide has been shown to produce potent analgesic effects in animal models of chronic pain. It has also been shown to produce fewer side effects than traditional pain medications, such as opioids. In addition, 6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide has been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Advantages and Limitations for Lab Experiments
6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the α4β2 nAChR, which makes it a useful tool for studying the role of this receptor in pain modulation. However, 6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide is a synthetic compound, which may limit its applicability to certain experimental systems.
Future Directions
There are several future directions for research on 6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide. One area of interest is the development of new pain medications based on the structure of 6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide. Another area of interest is the study of the long-term effects of 6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide on pain signaling in the central nervous system. Additionally, the potential use of 6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide in the treatment of other neurological disorders, such as Alzheimer's disease, is an area of active research.
Synthesis Methods
The synthesis of 6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide involves several steps, including the reaction of 2-chloropyridine with 1-phenylbutylamine to form the intermediate 2-chloro-N-(1-phenylbutyl)pyridin-3-amine. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, 6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide.
Scientific Research Applications
6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide has been extensively studied for its potential use in the treatment of chronic pain. This compound has been shown to be effective in the treatment of neuropathic pain, inflammatory pain, and cancer pain. It has also been shown to have fewer side effects than traditional pain medications, such as opioids.
properties
IUPAC Name |
6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-2-6-14(12-7-4-3-5-8-12)19-16(20)13-9-10-15(17)18-11-13/h3-5,7-11,14H,2,6H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYPDTONIXVQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(1-phenylbutyl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


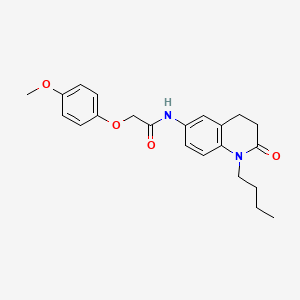
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2553040.png)
![Benzyl 7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2553045.png)
![6-(4-ethylpiperazin-1-yl)-N-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2553046.png)
![Methyl 4-[(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)carbamoyl]benzoate](/img/structure/B2553048.png)
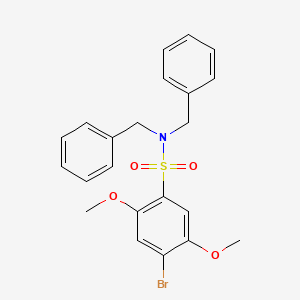
![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2553050.png)
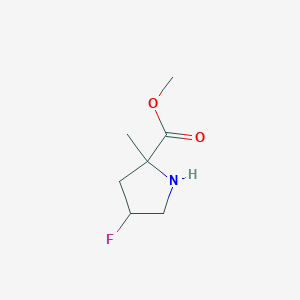
![1-[(4-Fluorobenzyl)amino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol hydrochloride](/img/structure/B2553052.png)
![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553055.png)
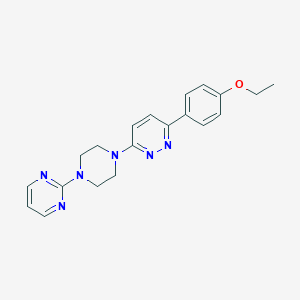
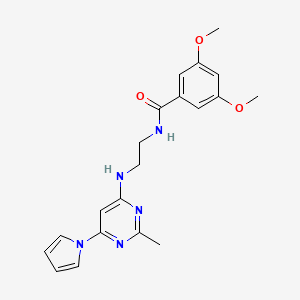
![3,5-Dimethyl-N-[1-(oxan-4-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2553058.png)